

Application Note & Protocol: (R)-alpha-Methylhistamine dihydrobromide

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Compound of Interest

Compound Name: *alpha-Methylhistamine dihydrobromide*

CAS No.: 28814-35-9

Cat. No.: B14058332

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Target: Histamine H3 Receptor (Agonist) CAS: 868698-49-1 (dihydrobromide) / 75614-89-0 (free base) Audience: Neuroscientists, Pharmacologists, Drug Discovery Scientists

Abstract & Molecule Profile

(R)-alpha-Methylhistamine (RAMH) is a highly potent, selective agonist of the Histamine H3 receptor (

~ 50 nM). Unlike the endogenous ligand histamine, RAMH possesses high selectivity for H3 over H1 and H2 subtypes, making it the "gold standard" tool compound for probing H3-mediated presynaptic autoregulation and heteroregulation of neurotransmitter release (acetylcholine, dopamine, norepinephrine).

This guide details the handling, in vitro validation (binding and functional), and in vivo application of the dihydrobromide salt form, which is preferred for its superior aqueous solubility compared to the free base.

Physicochemical Properties

Property	Data
Molecular Weight	~287.0 (Dihydrobromide salt)
Solubility	Water: >25 mg/mL (100 mM); DMSO: ~20 mg/mL; Ethanol: ~1 mg/mL
Appearance	White to off-white crystalline solid
Stability	Solid: 2 years at -20°C (desiccated). Solution: 1 month at -20°C.
Selectivity	H3 > H4 >> H1/H2 (> 1000-fold selective over H1/H2)

Mechanism of Action

The H3 receptor is a

-coupled GPCR.[1][2] Activation by RAMH triggers the dissociation of the

subunit, which inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cAMP.

- Presynaptic Autoreceptor: Inhibits histamine synthesis (via histidine decarboxylase) and release.
- Presynaptic Heteroreceptor: Inhibits the release of ACh, Dopamine, 5-HT, and Norepinephrine.



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Figure 1: Signal transduction pathway of (R)-alpha-Methylhistamine at the H3 receptor.

Material Handling & Reconstitution

Reconstitution Protocol

The dihydrobromide salt is highly hygroscopic but water-soluble.

- Stock Solution (10 mM): Dissolve 2.87 mg of RAMH dihydrobromide in 1 mL of sterile distilled water or PBS (pH 7.4).
 - Note: Do not heat. Vortex gently.
- Aliquot & Store: Divide into small aliquots (e.g., 50 L) to avoid freeze-thaw cycles. Store at -20°C.
- Working Solutions: Dilute stock in the specific assay buffer on the day of the experiment.

In Vitro Protocol 1: Radioligand Competition Binding

Objective: Determine the affinity () of RAMH or competing ligands using -alpha-methylhistamine (-NAMH).

Reagents

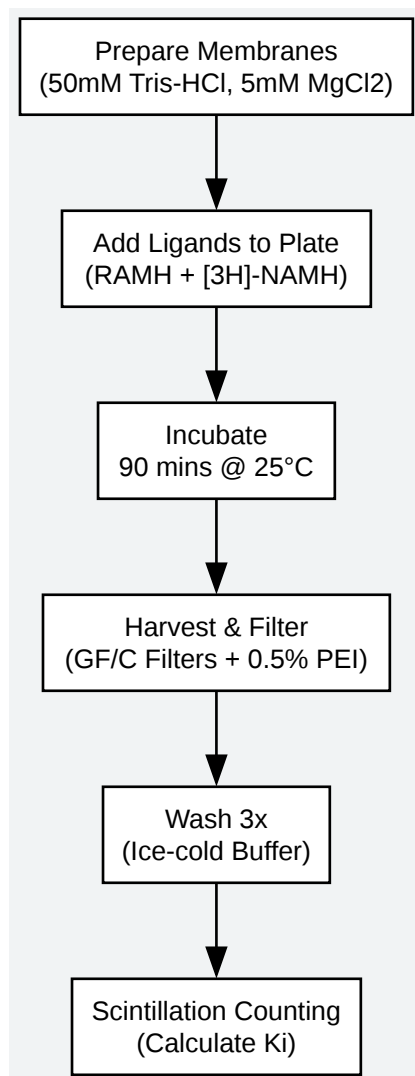
- Membranes: CHO-K1 or HEK293 cell membranes stably expressing human H3R.
- Radioligand:
 - alpha-methylhistamine (Specific Activity ~80 Ci/mmol). Concentration: 1–2 nM.
- Assay Buffer: 50 mM Tris-HCl, 5 mM , pH 7.4.[3][4]
- Non-Specific Binding (NSB) Control: 10

M Thioperamide or 10

M Histamine.

Workflow

- Preparation: Thaw membranes and dilute in Assay Buffer to ~5–15 g protein/well.
- Plating (96-well plate):
 - Add 25 L Competitor (RAMH serial dilutions: to M).
 - Add 25 L Radioligand (-NAMH, final conc. ~1 nM).
 - Add 150 L Membrane Suspension.
- Incubation: Incubate for 90 minutes at 25°C (Room Temp). Equilibrium is critical.
- Termination: Rapid filtration through GF/C glass fiber filters (presoaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
- Wash: Wash filters 3x with ice-cold Assay Buffer (50 mM Tris-HCl).
- Counting: Add scintillant and count radioactivity (CPM).



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Figure 2: Workflow for H3 Receptor Radioligand Competition Binding Assay.

In Vitro Protocol 2: Functional cAMP Inhibition

Objective: Validate agonist activity by measuring the inhibition of forskolin-induced cAMP accumulation.

Reagents

- Cells: CHO-hH3R cells.
- Stimulation Buffer: HBSS containing 5 mM HEPES, 0.5 mM IBMX (PDE inhibitor), and 0.1% BSA.

- Stimulant: Forskolin (10 M).
- Detection: LANCE Ultra cAMP kit (TR-FRET) or AlphaScreen.

Protocol

- Cell Prep: Harvest cells and resuspend in Stimulation Buffer at cells/mL.
- Agonist Addition: Add 5 L of RAMH (serial dilutions) to a 384-well optiplate.
- Stimulation: Add 5 L of Forskolin (10 M final) + Cell Suspension (10 L).
 - Note: RAMH is added simultaneously or 10 min prior to Forskolin to allow receptor engagement before AC activation.
- Incubation: 30 minutes at Room Temperature.
- Detection: Add detection reagents (Eu-cAMP tracer + ULight-anti-cAMP) and incubate 1 hour.
- Analysis: Measure signal. RAMH will decrease the signal (if using competition FRET) or decrease cAMP levels dose-dependently.
 - Expected : 0.5 – 5 nM.

In Vivo Application Notes

RAMH is blood-brain barrier (BBB) penetrant. The dihydrobromide salt is preferred for injection due to solubility.

Recommended Dosage & Routes

Species	Route	Dosage	Indication / Endpoint
Mouse	i.p.	5 – 10 mg/kg	Histamine turnover inhibition; Memory enhancement
Rat	i.p.	5 – 20 mg/kg	Water maze (Memory); Sleep-wake cycle modulation
Rat	i.c.v.	0.1 – 1.0 g	Direct CNS administration (avoids peripheral metabolism)
Guinea Pig	i.v.	10 – 100 g/kg	Cardiovascular parameters (H3 mediated hypotension)

Experimental Tips:

- Vehicle: Saline (0.9% NaCl) is suitable.
- Timing: Administer 30–60 minutes prior to behavioral testing to allow peak CNS distribution.
- Controls: Always run a group pre-treated with an H3 antagonist (e.g., Thioperamide 2-5 mg/kg) to confirm the effect is H3-mediated.

Troubleshooting & Optimization

- High Non-Specific Binding (Binding Assay): Ensure filters are soaked in 0.5% PEI. Use polypropylene plates to minimize "sticky" compound loss.

- Low Signal Window (cAMP Assay): Ensure Forskolin concentration is sufficient (10-20 M) to generate a robust cAMP spike that RAMH can inhibit.
- Precipitation: If using high concentrations (>10 mM) for stock, ensure the solution is fully dissolved. The dihydrobromide salt is generally very soluble, but cold storage can cause precipitation; vortex well after thawing.

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Sources

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